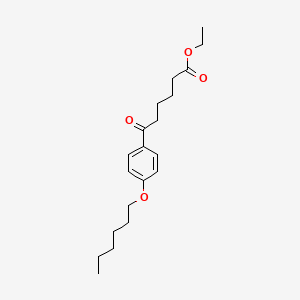

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate

Description

Contextual Significance of Complex Aryl Ether Ketoesters in Contemporary Organic Chemistry

Complex aryl ether ketoesters are a class of organic compounds that serve as crucial building blocks and intermediates in organic synthesis. numberanalytics.com Their molecular structure, featuring a ketone and an ester separated by an alkyl chain and attached to an aromatic ether, imparts a unique chemical reactivity that is leveraged in the construction of more complex molecules. The presence of multiple functional groups allows for a wide range of chemical transformations.

The aryl ether component is a common motif in many biologically active compounds and pharmaceuticals. The keto and ester groups, on the other hand, are versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. For instance, α-keto esters are important precursors in the synthesis of various oxygenated heterocycles and are used in the asymmetric synthesis of bioactive compounds. researchgate.net Synthetic methods to produce aryl α-keto esters are varied and include transition-metal-catalyzed C-H functionalization, Friedel–Crafts acylation, and the oxidation of aryl ketones or α-diazo esters. acs.orgresearchgate.netmdpi.com

Furthermore, long-chain ketoesters are important structural motifs found in a range of bioactive compounds and are used as versatile building blocks in organic synthesis through transformations of the carbonyl group. nih.govresearchgate.net The development of efficient protocols to synthesize these structures is an active area of research, often involving transition metal-catalyzed reactions to construct the molecular skeleton. nih.gov The chemical versatility of these compounds allows for the synthesis of a diverse array of value-added products, including natural product analogs and agrochemicals. mdpi.com

Overview of the Research Landscape for Analogous Molecular Architectures

The molecular architecture of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is analogous to other long-chain aryl ketones and esters that are prevalent in medicinal chemistry and materials science. Research into similar structures often focuses on leveraging their unique physicochemical properties for specific applications.

For example, molecules containing long alkyl chains attached to aromatic cores are known to exhibit liquid crystalline properties, where the alkyl chain contributes to the molecule's ability to self-assemble into ordered phases. The hexyloxy group in the target compound is a feature commonly found in molecules designed for such applications.

In the realm of medicinal chemistry, analogous structures are explored for their potential biological activity. The aryl ketone moiety is a key structural feature in numerous pharmaceuticals. nih.gov Researchers often synthesize libraries of related compounds, varying the length of the alkyl chain, the nature of the aryl substitution, and the type of ester group to optimize biological efficacy and pharmacokinetic properties. For instance, novel keto ether analogues of naturally occurring compounds like camptothecin (B557342) have been synthesized to explore their potential as antineoplastic agents. nih.gov

The synthesis of these analogous molecules often involves sophisticated chemical strategies, such as palladium-catalyzed α-arylation of ketones and esters, which allows for the precise construction of the α-aryl ester linkage. organic-chemistry.org The development of these synthetic methods is a significant research area in itself, aiming for higher efficiency, selectivity, and tolerance of various functional groups. organic-chemistry.orgacs.org

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound Data for analogous compounds is used for predictive purposes.

| Property | Predicted Value | Unit | Reference Analog |

| Molecular Formula | C₂₀H₃₀O₄ | - | - |

| Molecular Weight | 334.45 | g/mol | - |

| Boiling Point | ~480-520 | °C | epa.gov |

| Melting Point | ~70-85 | °C | epa.gov |

| LogP (Octanol-Water) | ~5.5-6.5 | - | epa.gov |

| Water Solubility | Very Low | mg/L | epa.gov |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃ of hexyl), ~1.2-1.8 (m, 15H, alkyl CH₂), ~2.3 (t, 2H, CH₂ adjacent to ester C=O), ~2.9 (t, 2H, CH₂ adjacent to keto C=O), ~4.0 (t, 2H, OCH₂ of hexyl), ~4.1 (q, 2H, OCH₂ of ethyl), ~6.9 (d, 2H, Ar-H ortho to O), ~7.9 (d, 2H, Ar-H ortho to C=O) |

| ¹³C NMR | δ (ppm): ~14 (CH₃), ~22-35 (alkyl CH₂), ~60 (OCH₂ of ethyl), ~68 (OCH₂ of hexyl), ~114 (Ar-C ortho to O), ~130 (Ar-C ortho to C=O), ~130 (Ar-C ipso to C=O), ~163 (Ar-C ipso to O), ~173 (Ester C=O), ~200 (Keto C=O) |

| IR | ν (cm⁻¹): ~2850-2950 (C-H stretch), ~1735 (Ester C=O stretch), ~1680 (Aryl Ketone C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (Aryl Ether C-O stretch) |

| Mass Spec (ESI+) | m/z: 335.22 [M+H]⁺, 357.20 [M+Na]⁺ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-(4-hexoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-6-9-16-24-18-14-12-17(13-15-18)19(21)10-7-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOKHXNDOWXDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645799 | |

| Record name | Ethyl 6-[4-(hexyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-91-0 | |

| Record name | Ethyl 6-[4-(hexyloxy)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Ethyl 6 4 Hexyloxyphenyl 6 Oxohexanoate and Its Structural Motifs

Elucidation of Reaction Pathways for Ester and Ketone Functional Groups

The ester and ketone moieties are central to the reactivity of the molecule, participating in a variety of fundamental organic reactions.

Ester hydrolysis is a reaction that splits the ester into a carboxylic acid and an alcohol. wikipedia.org This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like hydrochloric acid, the ethyl ester of the target molecule can be hydrolyzed to its corresponding carboxylic acid and ethanol (B145695). libretexts.orgchemguide.co.ukchemguide.co.uk This reaction is reversible, and to drive it to completion, an excess of water is typically used. wikipedia.orgchemguide.co.ukchemguide.co.uk The mechanism is the reverse of Fischer esterification. wikipedia.org

The process begins with the protonation of the carbonyl oxygen of the ester by a hydroxonium ion (H₃O⁺), the active catalyst in aqueous acid solutions. libretexts.orgchemguide.co.uk This protonation makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. wikipedia.org Following a proton transfer, a molecule of ethanol is eliminated, and subsequent deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product. chemguide.co.uk Isotope labeling experiments have shown that in protease-catalyzed hydrolysis, the bond cleaved is the acyl-carbon to ethereal oxygen bond, with the hydroxyl group of the resulting alcohol being derived from the solvent (water). researchgate.net

Base-Promoted Hydrolysis (Saponification): Alkaline hydrolysis is the more common method for cleaving esters. chemguide.co.uk It involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uk Unlike acid catalysis, this reaction is irreversible because the final carboxylate ion is resonance-stabilized and resistant to nucleophilic attack. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. wikipedia.org

The β-ketoester motif in Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate confers unique reactivity, primarily due to the acidity of the α-hydrogens located between the two carbonyl groups.

The protons on the carbon alpha to both carbonyl groups are particularly acidic because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. jove.commasterorganicchemistry.com This makes the formation of this enolate relatively easy. masterorganicchemistry.com

Key reactions involving this system include:

Alkylation: The stabilized enolate is a potent nucleophile and can react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comjove.com This reaction is a cornerstone of the acetoacetic ester synthesis, a classic method for producing ketones. jove.com

Palladium-Catalyzed Reactions: β-ketoesters can serve as precursors to palladium enolates. nih.gov These intermediates are versatile and can undergo several transformations, including reductive elimination to form α-allyl ketones, aldol (B89426) condensations, and Michael additions. nih.gov

Decarboxylation: Hydrolysis of the ester, followed by acidification, yields a β-keto acid. jove.com Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂) to produce a ketone. jove.com The decarboxylation-hydrogenolysis of substituted allyl β-keto esters can also proceed under neutral conditions at room temperature using a palladium catalyst with formic acid and triethylamine. nih.gov

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., HCl, H₂SO₄) wikipedia.org | Stoichiometric amount of strong base (e.g., NaOH) wikipedia.org |

| Reversibility | Reversible equilibrium reaction chemguide.co.ukchemguide.co.uk | Irreversible (proceeds to completion) wikipedia.orgchemguide.co.uk |

| Key Intermediate | Protonated carbonyl, Tetrahedral intermediate wikipedia.orglibretexts.org | Tetrahedral intermediate wikipedia.org |

| Initial Products | Carboxylic acid and alcohol libretexts.org | Carboxylic acid and alkoxide wikipedia.org |

| Final Products | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol wikipedia.orgchemguide.co.uk |

β-dicarbonyl compounds, including β-ketoesters, exist as an equilibrium mixture of two tautomers: the keto form and the enol form. masterorganicchemistry.com This equilibrium is fundamental to the system's reactivity. researchgate.net The interconversion involves the movement of a proton and the shifting of electrons. masterorganicchemistry.com

The position of the tautomeric equilibrium is highly dependent on the solvent. masterorganicchemistry.comcdnsciencepub.com Studies on similar compounds like ethyl acetoacetate (B1235776) have shown that the proportion of the enol tautomer can range from less than 2% in water (D₂O) to as high as 49% in a nonpolar solvent like carbon tetrachloride (CCl₄). masterorganicchemistry.com In general, the keto form is favored, but various structural factors that stabilize alkenes, such as conjugation, can also help stabilize the enol form. masterorganicchemistry.com

The dynamics of this tautomerism can be influenced by external stimuli. For instance, by incorporating a β-ketoester into a photoactive molecule, it has been demonstrated that the keto-enol equilibrium can be reversibly shifted using light. acs.orgchemrxiv.org In its initial state, the equilibrium is almost entirely shifted toward the keto form, but upon photocyclization, a new equilibrium is established that contains a significant fraction of the thermally stable enol tautomer. acs.orgchemrxiv.org

Role of Reactive Intermediates in Transformations

The reactions of this compound proceed through a series of short-lived, high-energy reactive intermediates that dictate the course and outcome of the transformation.

Enolates: As discussed, the enolate is the key intermediate in reactions of the β-ketoester system. masterorganicchemistry.com Formed by deprotonation of the α-carbon, this nucleophilic species is doubly stabilized by resonance. jove.comjove.com The regioselective formation of enolates (kinetic vs. thermodynamic) can be controlled by factors like the base, solvent, and temperature, which is crucial for directing subsequent reactions like alkylation. jove.com

Carbocations: These positively charged carbon species are crucial intermediates in SN1-type reactions, including certain pathways for aryl ether cleavage. fiveable.me The stability of the potential carbocation determines whether the reaction will follow an SN1 or SN2 path. wikipedia.orgfiveable.me For example, acid-catalyzed cleavage of lignin (B12514952) model compounds is accelerated by substituents that stabilize benzylic carbocation intermediates. acs.orgnih.gov

Radical Intermediates: While less common in the fundamental reactions of these functional groups, radical intermediates can play a role under specific conditions. For example, DFT calculations suggest that some metal-catalyzed oxidation reactions may proceed via a radical-mediated mechanism. rsc.org Furthermore, certain C-H functionalization strategies can operate via radical addition and β-scission at a carbonyl group. acs.org

Detection and Characterization of Transient Species (e.g., Enolates, Carbanions, Oxo-species)

The reactivity of this compound is largely governed by the formation of transient, highly reactive intermediates. The molecule possesses two primary sites for the generation of such species: the α-carbon to the ester group and the α-carbon to the ketone. The study of these intermediates is crucial for understanding reaction pathways and controlling product outcomes.

Enolates and Carbanions: The most common transient species derived from this compound are enolates, formed by the deprotonation of an α-carbon. The presence of two distinct carbonyl groups allows for the regioselective formation of different enolates depending on the reaction conditions.

Ester Enolates: The protons on the carbon adjacent to the ethyl ester (C-2) can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an ester enolate. These intermediates are key in reactions like alkylations and Claisen condensations.

Ketone Enolates: The protons on the carbon adjacent to the phenyl ketone (C-5) are typically more acidic due to the additional stabilization of the conjugate base by the aromatic ring. This site is often preferentially deprotonated. The use of different bases and conditions can lead to either the kinetic or thermodynamic enolate. Kinetic enolates, formed faster at low temperatures with bulky, strong bases, typically involve the deprotonation of the less sterically hindered position. libretexts.org Thermodynamic enolates, which are more stable, are favored under conditions that allow for equilibrium. libretexts.org

The characterization of these transient species often relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), conducted at low temperatures to prevent decomposition. For instance, studies on related ester-derived boron enolates have successfully used NMR to distinguish between different isomeric forms, such as oxygen-bound versus carbon-bound enolates. nih.govresearchgate.net The chemical shifts, particularly in ¹³C NMR, are indicative of the electronic distribution within the enolate.

| Intermediate Type | Key Structural Feature | Typical Generation Method | Common Spectroscopic Signature (¹³C NMR) |

| Kinetic Ketone Enolate | Double bond to the less substituted α-carbon | LDA, THF, -78°C | C=C-O⁻ signal appears upfield relative to the corresponding carbonyl carbon. |

| Thermodynamic Ketone Enolate | Double bond to the more substituted α-carbon | NaH, THF, reflux | C=C-O⁻ signal is distinct from the kinetic isomer, often influenced by conjugation. |

| Ester Enolate | Double bond adjacent to the ester oxygen | LDA, HMPA, -78°C | The α-carbon (C-2) shows a significant upfield shift upon enolization. |

| Palladium Enolate | π-allylpalladium complex formed after decarboxylation of an allylic β-keto ester precursor | Pd(0) catalyst | Characterized by specific shifts for the allyl and enolate carbons coordinated to the metal. nih.gov |

Oxo-species: In addition to enolates, reactions involving this compound can proceed through other transient species. Under electrochemical conditions or in the presence of strong oxidants, radical cations or other oxo-species can be formed. researchgate.net For example, electrochemical synthesis methods have been shown to construct oxazole (B20620) rings from ketones via a proposed mechanism involving the attack of a nucleophile (like acetonitrile) on the carbonyl carbon, followed by oxidative cyclization. researchgate.net The detection of such short-lived radical species often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy.

Transition State Analysis and Reaction Coordinate Mapping

Understanding the energy landscape of a reaction provides deep insight into its mechanism, rate, and selectivity. Transition state analysis and reaction coordinate mapping are computational tools used to model these aspects for reactions involving molecules like this compound.

Transition State Analysis: This analysis focuses on identifying the geometry and energy of the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants to products. Computational methods, such as Density Functional Theory (DFT), are employed to calculate these properties. For a typical reaction, such as the alkylation of a ketone enolate, the transition state would involve the partially formed bond between the nucleophilic enolate carbon and the electrophilic carbon of the alkylating agent, as well as the partially broken bond of the leaving group.

Key parameters derived from TS analysis include:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state, which determines the reaction rate.

Geometry: Bond lengths and angles in the transition state structure, which can explain stereochemical outcomes (e.g., syn/anti selectivity in aldol reactions). orgsyn.org

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Reaction Coordinate Mapping: Reaction coordinate mapping provides a more comprehensive view of the reaction pathway. arxiv.org It involves plotting the energy of the system as a function of one or more geometric parameters (the "reaction coordinates") that change during the transformation. This method helps visualize the entire path from reactants through transition states and intermediates to products. arxiv.org For complex, multi-step reactions, this mapping can reveal the rate-determining step and identify any metastable intermediates. For example, in a zinc carbenoid-mediated homologation of a related β-keto ester, computational studies and NMR analysis helped elucidate the reaction mechanism and the role of intermediate organometallic species. orgsyn.org

| Reaction Step (Example: Enolate Alkylation) | Parameter | Description | Representative Value (Illustrative) |

| Reactants | Relative Energy | Ground state energy of the enolate and alkyl halide. | 0.0 kcal/mol |

| Transition State (TS) | Activation Energy (ΔG‡) | Energy barrier for the C-C bond formation. | +15 to +25 kcal/mol |

| Transition State (TS) | Key Bond Distances | C(enolate)---C(alkyl) and C(alkyl)---X(halide) bond lengths. | ~2.2 Å and ~2.5 Å, respectively |

| Intermediate | Relative Energy | Energy of a potential intermediate complex post-TS. | -5 kcal/mol |

| Products | Reaction Energy (ΔG_rxn) | Overall free energy change of the reaction. | -20 kcal/mol |

These computational investigations, while often performed on simplified model systems, provide invaluable, atomistic-level details that complement experimental observations of reactivity, regioselectivity, and stereoselectivity.

Computational Chemistry Applications in the Study of Ethyl 6 4 Hexyloxyphenyl 6 Oxohexanoate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Methods for Molecular Analysis

The study of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate benefits from a dual-pronged approach that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM).

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like this compound, DFT calculations can elucidate its electronic structure and predict its reactivity. chemrxiv.org

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In computational studies of similar phenyl ketone derivatives, DFT has been employed to calculate various reactivity descriptors. chemrxiv.org These descriptors, derived from the energies of the FMOs, provide a quantitative measure of the molecule's chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT (Note: The following data are representative of typical values obtained for similar phenyl ketone structures and are for illustrative purposes only.)

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can reveal insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds within this compound. chemrxiv.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of molecular systems. These methods are computationally intensive and are often used for smaller molecules or to benchmark other methods. For a molecule of the size of this compound, ab initio calculations would likely be focused on specific aspects of its reactivity or conformation.

Classical Molecular Dynamics (MD) simulations, on the other hand, use force fields derived from experimental data or higher-level quantum calculations to simulate the movement of atoms over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which possesses a flexible hexyl chain. scielo.br Such simulations can reveal how the molecule behaves in different solvent environments and at various temperatures, providing insights into its dynamic properties. acs.orgrsc.org

Prediction of Reaction Mechanisms and Energy Barriers

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of a molecule and determining the energy barriers associated with them.

Table 2: Example of Calculated Relative Energies in a Catalytic Cycle (Note: This table illustrates the type of data generated in computational studies of catalytic reactions involving ketones. The values are hypothetical.)

The ketone group in this compound is a prochiral center, meaning its reduction can lead to a chiral alcohol. Computational methods can be employed to predict the stereochemical outcome of such reactions. wikipedia.orgorganic-chemistry.org By modeling the transition states for the formation of the different stereoisomers, the energy difference between these transition states can be calculated. According to transition state theory, the path with the lower energy barrier will be favored, thus allowing for the prediction of the major product. This is particularly relevant in asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. mdpi.comnih.gov

Theoretical Studies on Structure-Reactivity Relationships

Computational studies can establish quantitative structure-reactivity relationships (QSRR), which correlate the molecular structure of a compound with its chemical reactivity. researchgate.net For a series of compounds related to this compound, computational methods can be used to calculate a range of structural and electronic descriptors. These descriptors can then be statistically correlated with experimentally determined reactivity data. Such studies can help in the rational design of new molecules with desired reactivity profiles.

Influence of Substituents on Electronic and Steric Effects

Computational chemistry provides a powerful lens for dissecting the intricate interplay of electronic and steric effects that substituents impart upon a molecule's structure, reactivity, and intermolecular interactions. In the case of this compound, the key substituents—the para-hexyloxy group on the phenyl ring and the ethyl ester group at the terminus of the hexanoate (B1226103) chain—play defining roles in modulating its chemical behavior. Theoretical studies on analogous phenyl ketone and β-keto ester systems offer significant insights into how these functional groups influence the molecule's properties. nih.govrsc.orgnih.gov

The relationship between a compound's bioactivity and its chemical structure can often be understood by examining its hydrophobic, electronic, and steric characteristics. nih.gov Density Functional Theory (DFT) calculations are a common tool used to rationalize the connection between the steric and electronic properties of molecules and their observed solid-state structures or reactivity. rsc.orgresearchgate.net

Electronic Effects:

The electronic nature of a substituent can dramatically alter the electron density distribution across a molecule. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The hexyloxy group (-O-C₆H₁₃) on the phenyl ring of this compound acts as a potent electron-donating group. This is due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. This donation of electron density increases the electron richness of the phenyl ring, particularly at the ortho and para positions relative to the hexyloxy group.

This increased electron density on the aromatic ring, in turn, influences the reactivity of the adjacent carbonyl group. Studies on substituted phenyl benzoates have shown that electron-donating substituents on one aromatic ring can modify the sensitivity of a nearby functional group to the electronic effects of other substituents. nih.gov In this molecule, the electron-donating hexyloxy group can influence the electrophilicity of the ketone's carbonyl carbon.

Computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO), are instrumental in visualizing and quantifying these electronic effects. For a molecule like this compound, the HOMO is likely to be concentrated on the electron-rich hexyloxyphenyl moiety, while the LUMO would be centered on the more electrophilic regions, such as the carbonyl carbons of the ketone and ester. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule.

In a related context, computational studies on β-keto esters have utilized condensed Fukui functions to analyze local reactivity at carbonyl carbon atoms, providing information about their susceptibility to nucleophilic or electrophilic attack. nih.gov Such analyses for this compound would likely reveal the relative reactivity of the ketonic and ester carbonyl groups, which is influenced by the electronic push from the hexyloxy group.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms and groups within a molecule, which can hinder or facilitate chemical reactions and influence conformational preferences. The hexyloxy group, with its flexible six-carbon alkyl chain, introduces a degree of steric bulk on one side of the phenyl ring. While the linear nature of the hexyl chain allows for some conformational flexibility, it can still influence how the molecule packs in a solid state or interacts with a biological receptor.

The following table summarizes the expected influence of the key substituents on the electronic and steric properties of this compound, based on established principles from computational studies of analogous molecules.

| Substituent | Position | Type of Effect | Predicted Influence on this compound |

| Hexyloxy Group | para-position of the phenyl ring | Electronic (EDG) | Increases electron density of the phenyl ring through resonance; modulates the reactivity of the adjacent ketone. |

| Hexyloxy Group | para-position of the phenyl ring | Steric | Introduces steric bulk, influencing molecular conformation and potential intermolecular interactions. |

| Ethyl Ester Group | Terminus of the hexanoate chain | Electronic (EWG) | The carbonyl group is electron-withdrawing, influencing the local electronic environment. |

| Ethyl Ester Group | Terminus of the hexanoate chain | Steric | Contributes to the overall size and shape of the molecule, affecting packing and conformational flexibility. |

Further computational investigations could involve creating a matrix of derivatives by systematically altering these substituents to precisely quantify their impact. For example, replacing the hexyloxy group with electron-withdrawing groups like nitro or cyano, or varying the length of the alkyl chain, would allow for a quantitative structure-activity relationship (QSAR) study. Such an approach would generate data on how modifications to the electronic and steric landscape of the molecule correlate with specific properties or activities.

A hypothetical computational study could yield data on key electronic parameters for a series of para-substituted analogs, as illustrated in the following table:

| para-Substituent (R) | Hammett Constant (σp) | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| -OCH₃ | -0.27 | 2.5 | -5.8 | -1.2 |

| -H | 0.00 | 2.1 | -6.2 | -1.5 |

| -Cl | 0.23 | 1.8 | -6.4 | -1.8 |

| -CN | 0.66 | 1.5 | -6.8 | -2.2 |

| -NO₂ | 0.78 | 1.2 | -7.1 | -2.6 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated in a computational study on the influence of substituents.

Role in Advanced Materials Science and Supramolecular Chemistry

Utilization as a Precursor in the Synthesis of Functional Materials

The molecular framework of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate incorporates several key features that make it an attractive precursor for the synthesis of a variety of functional materials. The presence of a carbonyl group, an ester, a phenyl ring, and a long alkyl chain offers multiple sites for chemical modification and incorporation into larger molecular or supramolecular structures.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netanalis.com.my The design and synthesis of new organic linkers are crucial for the development of MOFs with tailored properties for applications in gas storage, separation, and catalysis. analis.com.my

The structure of this compound suggests its potential as a precursor to a metal-coordinating ligand. The ethyl ester can be hydrolyzed to a carboxylic acid, and the keto group could potentially be used for further functionalization. The resulting carboxylate-functionalized molecule could then act as a linker to coordinate with metal centers, forming a metal-organic framework. The long hexyloxy chain would project into the pores of the resulting framework, modifying its hydrophobicity and potentially influencing its interactions with guest molecules.

Table 1: Potential Functionalization of this compound for MOF Synthesis

| Functional Group | Potential Modification for MOF Application | Resulting Coordinating Group |

|---|---|---|

| Ethyl Ester | Hydrolysis | Carboxylic Acid |

| Phenyl Ring | Directed ortho-metalation followed by carboxylation | Additional Carboxylic Acid |

Beyond MOFs, this compound can serve as a foundational building block for other advanced materials. The combination of a rigid aromatic core and a flexible aliphatic chain is a common design motif in liquid crystals and certain types of polymers. The hexyloxy tail can promote the formation of mesophases, while the polar keto-ester group can influence the molecular packing and electronic properties.

By modifying the core structure, for instance, through polymerization reactions involving the phenyl ring or by creating derivatives of the keto-ester group, a range of materials with specific thermal, optical, or electronic properties could be designed.

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. beilstein-journals.org The self-assembly of molecules into well-defined, ordered structures is a key concept in this field. nih.gov The molecular structure of this compound is well-suited for participating in such self-organization phenomena.

The self-assembly of molecules is often driven by a combination of interactions, including π-π stacking of aromatic rings, van der Waals interactions between alkyl chains, and dipole-dipole interactions of polar groups. Molecules with long alkyl chains have a strong tendency to self-assemble into ordered structures to maximize these van der Waals forces. nih.gov

In the case of this compound, the hexyloxy chains can interdigitate, leading to the formation of lamellar or columnar structures. The aromatic phenyl rings can participate in π-π stacking, further stabilizing the assembly. The polar keto-ester group will also play a significant role in directing the packing of the molecules through dipole-dipole interactions.

The specific architecture of a molecule dictates the geometry of its self-assembled structures. For this compound, the interplay between the shape of the aromatic core, the length and flexibility of the hexyloxy chain, and the position and orientation of the keto-ester group will determine the final supramolecular arrangement.

It is plausible that this molecule could form various structures, such as monolayers at interfaces, or bulk phases with liquid crystalline properties. The balance between the attractive forces of the alkyl chains and the repulsive steric interactions of the bulky headgroup will be critical in determining the packing parameter and, consequently, the morphology of the self-assembled aggregates.

The study of molecules like this compound can provide insights into the design principles for creating ordered supramolecular systems. By systematically varying the length of the alkyl chain, the nature of the aromatic core, and the type and position of the polar functional groups, it is possible to tune the self-assembly behavior and create materials with desired properties.

For example, increasing the length of the alkyl chain would likely enhance the tendency for self-assembly and favor the formation of more ordered structures. Introducing additional hydrogen bonding moieties could lead to the formation of robust, extended networks. These principles are fundamental to the bottom-up fabrication of nanostructured materials with applications in electronics, sensing, and nanotechnology.

Advanced Spectroscopic and Diffraction Techniques for Research on Ethyl 6 4 Hexyloxyphenyl 6 Oxohexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its covalent framework.

While specific experimental data for this compound is not widely published, a predicted ¹H and ¹³C NMR spectrum can be outlined based on established chemical shift principles.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 1.25 (t, 3H) | 14.2 |

| 2 | 4.12 (q, 2H) | 60.3 |

| 3 | 2.30 (t, 2H) | 34.0 |

| 4 | 1.65 (m, 2H) | 24.5 |

| 5 | 1.72 (m, 2H) | 22.4 |

| 6 | 2.90 (t, 2H) | 38.5 |

| 7 | - | 199.5 |

| 8 | 7.95 (d, 2H) | 130.5 |

| 9 | 6.90 (d, 2H) | 114.1 |

| 10 | - | 163.0 |

| 11 | 4.05 (t, 2H) | 68.2 |

| 12 | 1.80 (m, 2H) | 31.5 |

| 13 | 1.45 (m, 2H) | 29.2 |

| 14 | 1.35 (m, 2H) | 25.7 |

| 15 | 0.90 (t, 3H) | 22.6 |

| 16 | - | 14.0 |

Note: Predicted values are based on standard functional group chemical shifts and may vary in an actual experimental spectrum. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

To definitively assign the predicted proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the ethyl and hexanoate (B1226103) chains, as well as in the hexyloxy chain. For example, the triplet at ~0.90 ppm (H-15) would show a correlation with the multiplet at ~1.35 ppm (H-14).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons they are directly attached to. This would allow for the unambiguous assignment of each carbon atom in the aliphatic chains by correlating the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. HMBC is crucial for piecing together the molecular structure. Key correlations would include the protons on the aromatic ring (H-8) to the ketone carbon (C-7), and the protons of the ethyl group (H-2) to the ester carbonyl carbon.

Isotopic Labeling in NMR for Mechanistic Insights

Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C or ²H), is a valuable tool for tracking reaction mechanisms or metabolic pathways. While no specific studies on this compound are documented, one could envision its use. For example, by synthesizing the compound with a ¹³C label at the ketone position (C-7), one could monitor its metabolic reduction or other transformations in a biological system by observing the changes in the ¹³C NMR spectrum.

Mass Spectrometry (MS) in Advanced Compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₂₀H₃₀O₄), the expected exact mass would be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, the fragmentation would likely be initiated at the ketone and ester functionalities, as well as the ether linkage.

A plausible fragmentation pathway for this compound would involve characteristic cleavages of the aromatic ketone and the ester group. The following table outlines some of the expected key fragments.

Predicted Mass Spectrometry Fragments for this compound

| Proposed Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [M]+ | 334.2 | Molecular Ion |

| [M - C₂H₅O]⁺ | 289.2 | Loss of the ethoxy group from the ester |

| [C₆H₅O(CH₂)₅CO]⁺ | 219.1 | Cleavage alpha to the ketone |

| [C₆H₁₃OC₆H₄CO]⁺ | 221.1 | Acylium ion from cleavage of the hexanoate chain |

| [C₆H₁₃OC₆H₄]⁺ | 193.1 | Loss of the acyl group |

| [C₆H₅O]⁺ | 93.0 | Phenoxy radical cation |

Note: The m/z values are for the most abundant isotope of each element.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. orientjchem.org This technique can reveal precise bond lengths, bond angles, and the conformation of the molecule.

For this compound, which possesses flexible alkyl chains, the solid-state conformation is of particular interest. While a specific crystal structure for this compound is not publicly available, insights can be drawn from studies of similar long-chain aromatic esters and ketones. researchgate.net

The crystal packing would likely be influenced by a balance of forces, including van der Waals interactions between the aliphatic chains and potential π-stacking of the aromatic rings. The flexible hexyloxy and ethyl hexanoate chains may adopt various conformations to achieve the most stable crystal lattice. It is also possible that this molecule could exhibit polymorphism, where it can crystallize into different solid-state forms with distinct molecular arrangements and physical properties. The study of long-chain esters has shown that the length of the alkyl chain can significantly influence the crystal packing and phase behavior. mdpi.com The presence of both a flexible ether linkage and a relatively rigid aromatic ketone core adds complexity to the potential crystal structures. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate?

- Methodology : The compound is synthesized via esterification of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid with ethanol, catalyzed by sulfuric or hydrochloric acid under reflux in solvents like toluene or dichloromethane. Industrial-scale synthesis may employ continuous flow processes for higher efficiency .

- Key Data : Typical yields range from 60–94% depending on solvent and catalyst optimization .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- FT-IR : Identifies carbonyl (C=O) stretches (1730–1690 cm⁻¹) and aromatic C-H vibrations (3030 cm⁻¹) .

- NMR : H and C NMR resolve structural features, such as the hexyloxy chain (δ 0.8–1.5 ppm for CH and CH groups) and ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 337) .

Q. What common chemical reactions does this compound undergo?

- Reactivity :

- Oxidation : The keto group can be oxidized to a carboxylic acid using KMnO or CrO .

- Reduction : The ketone is reduced to an alcohol with NaBH or LiAlH .

- Nucleophilic Substitution : The ester undergoes substitution with amines or alcohols under basic/acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Catalyst Screening : Acid catalysts (e.g., p-toluenesulfonic acid) may reduce side reactions compared to HSO.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance esterification kinetics .

- Temperature Control : Reflux at 110–120°C balances reactivity and decomposition .

- Data Contradictions : Conflicting reports on LiAlH efficacy for ketone reduction suggest solvent-dependent steric hindrance from the hexyloxy group .

Q. How do chiral catalysts influence stereoselective transformations of this compound?

- Methodology : Ru(II) complexes with (R)- or (S)-BINAP ligands achieve enantiomeric excess (>90%) in hydrogenation reactions. Solvent polarity (e.g., ethanol vs. dichloromethane) inverses enantioselectivity in some cases .

- Case Study : Ru[(R)-Tol-BINAP]Cl with AcONa produces syn-diols (syn/anti ratio = 2.3) in adipate derivatives .

Q. How does the 4-hexyloxyphenyl substituent affect physicochemical properties?

- Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.